1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide
Descripción
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3S2/c1-15(18,8-13-5-6-21-9-13)11-17-22(19,20)10-12-3-2-4-14(16)7-12/h2-7,9,17-18H,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXWHAIZTAKQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)CC2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the typical synthetic routes for preparing 1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide?
The synthesis involves multi-step organic reactions, often starting with the preparation of intermediates such as the hydroxy-thiophenmethylpropyl amine and the 3-fluorophenylmethanesulfonyl chloride. Key steps include:
- Intermediate Formation : Reaction of thiophen-3-ylmethanol with propylene oxide under basic conditions to form the 2-hydroxy-2-[(thiophen-3-yl)methyl]propyl backbone .
- Sulfonamide Coupling : The amine intermediate reacts with methanesulfonyl chloride derivatives (e.g., 3-fluorophenylmethanesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide linkage .
- Purification : Column chromatography or recrystallization is used to isolate the final compound.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify the fluorophenyl, thiophene, and sulfonamide moieties. Key signals include:
- Fluorophenyl aromatic protons: δ 7.2–7.8 ppm (multiplet).
- Thiophene protons: δ 6.8–7.1 ppm.
- Hydroxypropyl proton: δ 4.5–5.0 ppm (broad singlet) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ~397.1 for CHFNOS) .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Critical parameters include:
-
Temperature Control : Lower temperatures (0–5°C) during sulfonamide coupling reduce side reactions .
-
Catalyst Selection : Lewis acids (e.g., ZnCl) enhance coupling efficiency between the amine and sulfonyl chloride .
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
Parameter Optimal Range Impact on Yield Temperature 0–5°C Reduces hydrolysis Catalyst ZnCl +25% yield Solvent THF +15% purity
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., consistent cell lines, incubation times).
- Structural Isomerism : Verify compound purity via HPLC (e.g., >98% purity) to rule out inactive isomers .
- Target Selectivity : Use molecular docking to confirm interactions with proposed targets (e.g., bacterial dihydrofolate reductase) .
Q. What computational methods predict its pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate:
- LogP: ~2.8 (moderate lipophilicity).
- Blood-brain barrier penetration: Low.
- Molecular Dynamics (MD) Simulations : Assess binding stability to protein targets (e.g., >90% occupancy in 100 ns simulations) .
Q. How does the hydroxypropyl-thiophene moiety influence stability in aqueous solutions?
-
pH-Dependent Hydrolysis : The hydroxy group undergoes slow hydrolysis at pH > 8. Accelerated stability testing (40°C/75% RH) shows:
pH Degradation Rate (k) Half-Life (t) 7.4 0.0021 day 330 days 9.0 0.015 day 46 days -
Stabilization Strategies : Use cyclodextrin encapsulation or lyophilization to enhance shelf life .
Q. What structural analogs show enhanced bioactivity, and how are they designed?
Key modifications include:
- Fluorophenyl Substitution : 2-Fluoro or 4-fluoro analogs improve antibacterial potency by 3–5× .
- Thiophene Replacement : Pyridine or furan rings reduce cytotoxicity in normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
